GPR183 Antagonist Potency: Phenylacetyl vs. 3-Benzyloxy-4-Methoxybenzyl N-Substitution
A direct structural analog, 1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-phenylethanone (CHEMBL3262877), inhibits human GPR183 with an IC50 of 28 nM in a calcium mobilization assay using CHO cells [1]. The target compound replaces the terminal phenylacetyl group with a 3-benzyloxy-4-methoxybenzyl moiety. In the broader piperazine diamide series, introduction of a benzyloxy substituent on the N-benzyl ring has been shown to shift GPR183 functional activity from antagonism to agonism, with EC50 values spanning 0.8–6.3 μM depending on the substitution pattern [2]. No publicly released IC50 data currently exist for the target compound itself; this evidence is therefore class-level inference that indicates the 3-benzyloxy-4-methoxybenzyl motif is a known activity switch for this receptor.
| Evidence Dimension | GPR183 functional activity (IC50 / EC50) |
|---|---|
| Target Compound Data | No quantitative data available (class inference only) |
| Comparator Or Baseline | CHEMBL3262877 (phenylacetyl analog): IC50 = 28 nM [1]; NIBR189: IC50 = 11 nM |
| Quantified Difference | Not calculable; structurally related benzyloxy analogs exhibit EC50 = 0.8–6.3 μM (agonism) [2] |
| Conditions | Recombinant human GPR183, calcium mobilization assay, CHO cells |
Why This Matters
The 3-benzyloxy-4-methoxybenzyl group is a documented functional switch from antagonism to agonism in this scaffold, making the compound a candidate for GPR183 agonist screening programs rather than antagonist applications.
- [1] BindingDB entry for BDBM50011719 (CHEMBL3262877). IC50: 28 nM at recombinant human EBI2/GPR183. View Source
- [2] Kjær VMS et al. Discovery of GPR183 Agonists Based on an Antagonist Scaffold. ACS Med Chem Lett. 2021;16(17):2623-2627. View Source
